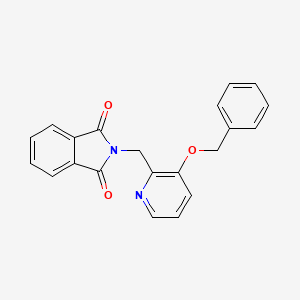
2-((3-(Benzyloxy)pyridin-2-yl)methyl)isoindoline-1,3-dione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-((3-(Benzyloxy)pyridin-2-yl)methyl)isoindoline-1,3-dione is a complex organic compound characterized by its unique structure, which includes a benzyloxy group attached to a pyridine ring, and an isoindoline-1,3-dione moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-((3-(Benzyloxy)pyridin-2-yl)methyl)isoindoline-1,3-dione typically involves the condensation of an aromatic primary amine with a maleic anhydride derivative. This reaction forms the isoindoline-1,3-dione scaffold, which is then further functionalized to introduce the benzyloxy and pyridine groups . The reaction conditions often include the use of solvents such as isopropanol and water, with catalysts like silica-supported niobium complexes to enhance the yield and efficiency of the reaction .
Industrial Production Methods
While specific industrial production methods for this compound are not extensively documented, the general approach involves scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions to ensure high yield and purity, as well as implementing environmentally friendly and cost-effective processes.
Chemical Reactions Analysis
Types of Reactions
2-((3-(Benzyloxy)pyridin-2-yl)methyl)isoindoline-1,3-dione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially modifying its reactivity and properties.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and the use of appropriate solvents to facilitate the desired transformations.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce a wide range of functional groups, leading to diverse derivatives with potentially unique properties.
Scientific Research Applications
2-((3-(Benzyloxy)pyridin-2-yl)methyl)isoindoline-1,3-dione has several scientific research applications:
Chemistry: The compound is used as a building block in organic synthesis, enabling the creation of more complex molecules.
Biology: It serves as a probe in biochemical studies to investigate enzyme activities and molecular interactions.
Medicine: The compound’s unique structure makes it a candidate for drug development, particularly in targeting specific biological pathways.
Industry: It is utilized in the development of new materials, including polymers and dyes, due to its versatile reactivity and stability
Mechanism of Action
The mechanism of action of 2-((3-(Benzyloxy)pyridin-2-yl)methyl)isoindoline-1,3-dione involves its interaction with specific molecular targets, such as enzymes or receptors. The benzyloxy and pyridine groups play a crucial role in binding to these targets, modulating their activity and leading to the desired biological effects. The isoindoline-1,3-dione moiety may also contribute to the compound’s overall reactivity and stability, enhancing its efficacy in various applications .
Comparison with Similar Compounds
Similar Compounds
N-isoindoline-1,3-dione derivatives: These compounds share the isoindoline-1,3-dione core but differ in their substituents, leading to variations in their reactivity and applications.
Indole derivatives: Indole-based compounds have a similar aromatic structure and are widely studied for their biological activities.
Uniqueness
2-((3-(Benzyloxy)pyridin-2-yl)methyl)isoindoline-1,3-dione stands out due to its specific combination of functional groups, which confer unique reactivity and potential for diverse applications. The presence of both benzyloxy and pyridine groups, along with the isoindoline-1,3-dione scaffold, makes it a versatile compound in synthetic and medicinal chemistry .
Properties
IUPAC Name |
2-[(3-phenylmethoxypyridin-2-yl)methyl]isoindole-1,3-dione |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H16N2O3/c24-20-16-9-4-5-10-17(16)21(25)23(20)13-18-19(11-6-12-22-18)26-14-15-7-2-1-3-8-15/h1-12H,13-14H2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XGBXCTPLVIXDKU-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)COC2=C(N=CC=C2)CN3C(=O)C4=CC=CC=C4C3=O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H16N2O3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40529063 |
Source


|
| Record name | 2-{[3-(Benzyloxy)pyridin-2-yl]methyl}-1H-isoindole-1,3(2H)-dione | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40529063 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
344.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
344569-80-8 |
Source


|
| Record name | 2-{[3-(Benzyloxy)pyridin-2-yl]methyl}-1H-isoindole-1,3(2H)-dione | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40529063 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
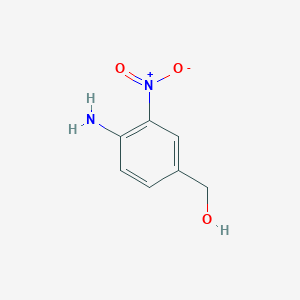

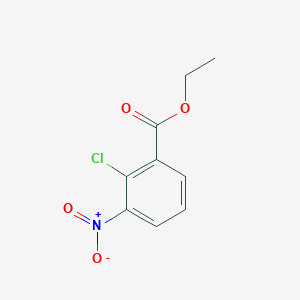
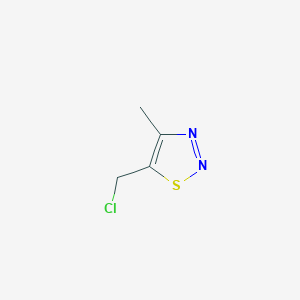
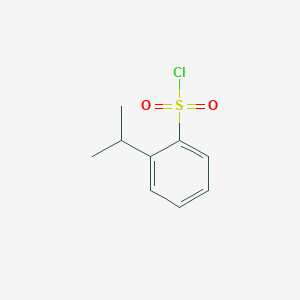
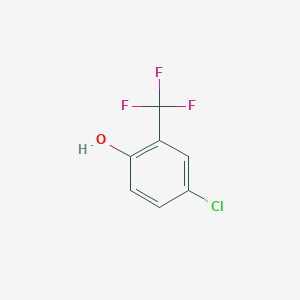
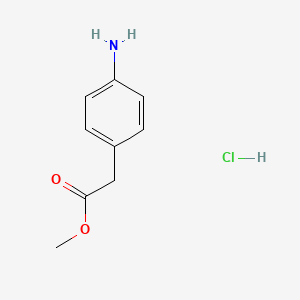
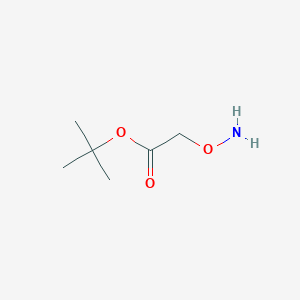
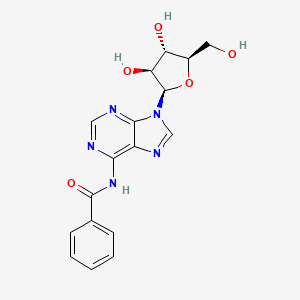
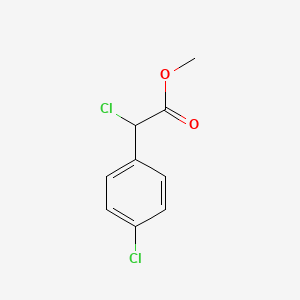
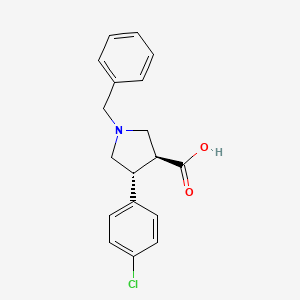
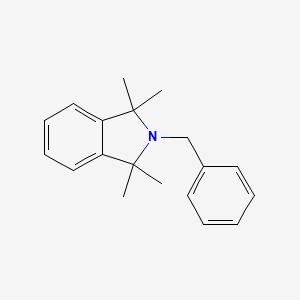

![1-benzyl-4-chloro-1H-pyrrolo[3,2-c]pyridine](/img/structure/B1281726.png)
